2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde
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Overview
Description
2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol . It is characterized by the presence of fluorine atoms on both the benzaldehyde and pyridine rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the fluorination of pyridine derivatives followed by formylation to introduce the aldehyde group . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions on the fluorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-5-(6-fluoropyridin-3-yl)benzoic acid.
Reduction: 2-Fluoro-5-(6-fluoropyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde is largely dependent on its interactions with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways involved would vary based on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4-fluorophenyl)benzaldehyde
- 2-Fluoro-5-(3-fluoropyridin-2-yl)benzaldehyde
- 2-Fluoro-5-(6-chloropyridin-3-yl)benzaldehyde
Uniqueness
2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde is unique due to the specific positioning of the fluorine atoms on both the benzaldehyde and pyridine rings. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-11-3-1-8(5-10(11)7-16)9-2-4-12(14)15-6-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMJZEFCAYFGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)F)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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